molecular formula C31H54O3 B13355106 3,5-Bis(dodecyloxy)benzaldehyde

3,5-Bis(dodecyloxy)benzaldehyde

Cat. No.: B13355106
M. Wt: 474.8 g/mol
InChI Key: YCPXCJBTHBYPPE-UHFFFAOYSA-N
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Description

3,5-Bis(dodecyloxy)benzaldehyde is an organic compound characterized by the presence of two dodecyloxy groups attached to a benzaldehyde core. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties. It is often used as a precursor in the synthesis of more complex molecules, particularly in the field of materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(dodecyloxy)benzaldehyde is typically synthesized through the alkylation of 3,5-dihydroxybenzaldehyde using the Williamson ether synthesis method. In this process, 3,5-dihydroxybenzaldehyde reacts with 1-bromododecane in the presence of a base, such as potassium carbonate, and a solvent like butanone . The reaction conditions generally involve heating the mixture to facilitate the formation of the ether bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: 3,5-Bis(dodecyloxy)benzoic acid.

    Reduction: 3,5-Bis(dodecyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(decyloxy)benzaldehyde: Similar in structure but with shorter alkyl chains.

    4,8-Bis(dodecyloxy)-6-methylbenzo[1,2-b4,5-b’]dithiophene: Used in polymer solar cells.

Uniqueness

3,5-Bis(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which provide greater hydrophobicity and flexibility compared to shorter alkyl chain analogs. This makes it particularly useful in applications requiring amphiphilic properties and in the synthesis of complex molecular architectures .

Properties

Molecular Formula

C31H54O3

Molecular Weight

474.8 g/mol

IUPAC Name

3,5-didodecoxybenzaldehyde

InChI

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3

InChI Key

YCPXCJBTHBYPPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCCCCCC

Origin of Product

United States

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